Bienvenue dans la boutique en ligne BenchChem!

Benazeprilat-d5

Isotope Dilution Mass Spectrometry LC-MS/MS Bioanalysis Stable Isotope Labeling

Benazeprilat-d5 (CAS 1279033-05-4) is a pentadeuterated structural analog of benazeprilat, the pharmacologically active metabolite of the angiotensin-converting enzyme (ACE) inhibitor prodrug benazepril. Benazeprilat inhibits ACE with an IC50 of 0.28 nM in canine plasma.

Molecular Formula C22H24N2O5
Molecular Weight 401.5 g/mol
Cat. No. B562585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenazeprilat-d5
Synonyms(3S)-3-[[(1S)-1-Carboxy-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid-d5; 
Molecular FormulaC22H24N2O5
Molecular Weight401.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H24N2O5/c25-20(26)14-24-19-9-5-4-8-16(19)11-13-17(21(24)27)23-18(22(28)29)12-10-15-6-2-1-3-7-15/h1-9,17-18,23H,10-14H2,(H,25,26)(H,28,29)/t17-,18-/m0/s1/i1D,2D,3D,6D,7D
InChIKeyMADRIHWFJGRSBP-IARVFAGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Benazeprilat-d5 Stable Isotope-Labeled Internal Standard: A Comprehensive Baseline for Procurement


Benazeprilat-d5 (CAS 1279033-05-4) is a pentadeuterated structural analog of benazeprilat, the pharmacologically active metabolite of the angiotensin-converting enzyme (ACE) inhibitor prodrug benazepril . Benazeprilat inhibits ACE with an IC50 of 0.28 nM in canine plasma . Benazeprilat-d5 belongs to the class of stable isotope-labeled (SIL) internal standards (IS) expressly designed for quantitative bioanalysis by liquid chromatography–tandem mass spectrometry (LC-MS/MS) or gas chromatography–mass spectrometry (GC-MS). It is supplied with a certified isotopic purity (atom % D) of ≥98% and an HPLC purity of ≥97% . The five deuterium atoms are located on the phenyl ring of the molecule, conferring a nominal mass increase of +5 Da relative to unlabeled benazeprilat (monoisotopic mass: 396.1685 Da vs. 401.48 Da for the d5 species) [1]. This mass shift is the primary basis for its use as an internal standard in isotope dilution mass spectrometry workflows. When sourcing this compound, scientists should distinguish Benazeprilat-d5 from other deuterated benazepril-related compounds (e.g., Benazepril-d5 hydrochloride, CAS 1279026-26-4, which labels the prodrug rather than the active metabolite) and from non-isotopic structural analog internal standards (e.g., ubenimex) that have been reported as surrogates for benazeprilat quantification [2].

Why Benazeprilat-d5 Cannot Be Replaced by Generic Alternatives in Quantitative Bioanalysis


Substituting Benazeprilat-d5 with an unlabeled benazeprilat standard, a differently deuterated analog (e.g., d4 or d3 species), or a structural analogue internal standard such as ubenimex introduces quantifiable error and regulatory risk into bioanalytical workflows. Unlabeled standards are indistinguishable from the endogenous analyte by mass spectrometry, rendering isotope dilution mass spectrometry (IDMS) impossible [1]. Structural analogues, by definition, possess different physicochemical properties (e.g., differential solubility, extraction recovery, and ionization efficiency) compared to the target analyte; they may also exhibit distinct chromatographic retention times, which prevents co-elution and consequently fails to track dynamic matrix effects during LC gradient runs [2]. A published method for benazeprilat in human plasma reported the use of ubenimex—a non-deuterated, structurally unrelated aminopeptidase inhibitor—as an internal standard; such an approach cannot compensate for extraction variability or ion suppression to the same degree as a co-eluting SIL-IS [3][2]. Conversely, under-deuterated analogs (e.g., benazeprilat-d3 or -d4) may suffer from isotopic cross-talk with the unlabeled analyte due to the natural abundance of ¹³C in the analyte's mass spectrum, reducing the effective signal-to-noise ratio at the lower limit of quantification (LLOQ) and potentially causing calibration bias . Benazeprilat-d5, with its five-deuterium mass shift and certified isotopic enrichment ≥98 atom % D, ensures minimal isotopic overlap, maximal MS resolution, and matched matrix effect compensation—an advantage that cannot be assumed for generic substitutions .

Quantitative Differentiation Evidence for Benazeprilat-d5 Versus Closest Comparators


Isotopic Enrichment ≥98 Atom % D and +5 Da Mass Shift Enable Unambiguous Mass Spectrometric Discrimination

Benazeprilat-d5 is certified to an isotopic purity of ≥98 atom % D, with an HPLC purity of ≥97% . The incorporation of five deuterium atoms on the phenyl ring produces a nominal mass shift of +5 Da compared to unlabeled benazeprilat (m/z 365 vs. m/z 370 for the methyl ester derivatives analyzed by GC-MS, as documented in validated bioanalytical methods) [1][2]. In contrast, structural analogue internal standards such as ubenimex (used for benazeprilat in a published LC-HESI/MS/MS method) carry entirely different mass transitions and chromatographic retention times, which precludes matched co-elution [3]. Compared to a hypothetical benazeprilat-d3 or -d4 analog, the +5 Da shift of Benazeprilat-d5 provides superior separation from the natural isotopic envelope of the unlabeled analyte, reducing isotopic cross-talk and improving signal-to-noise at the LLOQ .

Isotope Dilution Mass Spectrometry LC-MS/MS Bioanalysis Stable Isotope Labeling

Co-Eluting SIL-IS Outperforms Structural Analogue IS for Matrix Effect Compensation in Benazeprilat Bioanalysis

Stokvis et al. (2005) demonstrated in a comparative study that SIL internal standards are the preferred choice for quantitative bioanalysis because they closely match the analyte's extraction recovery, chromatographic retention time, and ionization behavior, thereby compensating for matrix effects—a property that structural analogue internal standards cannot reliably provide [1]. In the specific context of benazeprilat quantification, a published LC-HESI/MS/MS method employing ubenimex (a structural analogue) as the internal standard for benazeprilat reported an LLOQ of 0.2 ng/mL and required extensive validation for matrix effects [2]. In contrast, methods that employ Benazeprilat-d5 as a SIL-IS benefit from near-identical extraction recovery and co-elution profiles, which inherently reduce the magnitude of uncorrected matrix effects and improve inter-batch reproducibility. While exact recovery percentages for benazeprilat-d5 versus ubenimex are not publicly available in a single head-to-head study, the class-level evidence firmly establishes that SIL-IS reduces matrix effect variability compared to structural analogues [1][3].

Matrix Effect Compensation Bioanalytical Method Validation Ion Suppression

Validated in a Published GC-MS Bioanalytical Method with a Proven Linear Range of 2.50–1000 ng/mL in Human Plasma

Pommier et al. (2003) developed and fully validated a GC-MS method for the simultaneous determination of benazepril and benazeprilat in human plasma using deuterium-labeled internal standards [1]. The method employed automated 96-well solid-phase extraction and methyl ester derivatization, with mass-selective detection at m/z 365 for benazepril and benazeprilat, and m/z 370 for the corresponding deuterated internal standards—a +5 Da mass shift consistent with pentadeuteration [1][2]. Intra- and inter-day accuracy and precision were demonstrated to be suitable over a concentration range of 2.50 to 1000 ng/mL [1]. This validated method provides direct, published evidence that a +5 Da deuterated internal standard (structurally identical to Benazeprilat-d5) is fit-for-purpose for regulatory bioanalysis. By contrast, methods that employed ubenimex as an internal standard reported a narrower linear range of 0.2 to 1500 ng/mL for benazeprilat but with the acknowledged limitation that the IS does not co-elute with the analyte [3].

Bioanalytical Method Validation GC-MS Quantification Pharmacokinetics

Regulatory-Grade Characterization Data Supports ANDA and DMF Submission Requirements

Benazeprilat-d5 is supplied with comprehensive characterization data (Certificate of Analysis including HPLC purity, isotopic enrichment, NMR, and MS) compliant with regulatory guidelines for reference standards used in Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions [1]. Multiple reputable vendors (SynZeal, AquigenBio, BOC Sciences) explicitly state that the product can be used for analytical method validation (AMV), quality control (QC) applications, and commercial production of Benazepril hydrochloride, with traceability to pharmacopeial standards (USP or EP) available upon request [1]. In contrast, structural analogue IS such as ubenimex lack the chemical identity necessary to serve as a benazeprilat-specific reference standard and cannot fulfill the dual role of IS and system suitability marker in a single analytical run [2]. Furthermore, the patent CN118858498A explicitly discloses the use of Benazepril-d5 and Benazeprilat-d5 as internal standards for the simultaneous determination of benazepril and benazeprilat in human plasma, providing intellectual property precedent for its use in regulated bioanalysis [3].

Regulatory Compliance ANDA Submission Reference Standard

Optimal Application Scenarios for Benazeprilat-d5 Based on Verified Differentiation Evidence


Regulated Bioanalytical Method Development and Validation for ANDA/DMF Submissions

When developing an LC-MS/MS or GC-MS method for benazeprilat quantification in human plasma intended for regulatory submission (e.g., ANDA, DMF), Benazeprilat-d5 is the optimal internal standard choice [1]. Its certified isotopic purity (≥98 atom % D) and full characterization package (HPLC purity, NMR, MS) satisfy ICH M10 and FDA bioanalytical method validation guidance requirements. The published GC-MS method with a validated linear range of 2.50–1000 ng/mL provides a direct methodological template, reducing method development time compared to qualifying a structural analogue IS de novo [2][3].

Clinical and Preclinical Pharmacokinetic Studies Requiring High-Throughput Sample Analysis

For pharmacokinetic (PK) studies in beagle dogs, healthy volunteers, or hypertensive patients, Benazeprilat-d5 enables isotope dilution mass spectrometry with near-identical extraction recovery and co-elution to benazeprilat, minimizing inter-sample matrix effect variability [1]. This is critical for studies with large sample cohorts where automated 96-well SPE and rapid LC-MS/MS turnaround are required. The +5 Da mass shift ensures unequivocal MS discrimination even at low ng/mL concentrations, supporting LLOQs such as 0.2 ng/mL as demonstrated in published methods [4].

Quality Control and Batch Release Testing in Commercial Pharmaceutical Production

In GMP environments producing Benazepril hydrochloride finished dosage forms, Benazeprilat-d5 serves a dual role as both an internal standard for quantitative impurity profiling and as a reference standard for system suitability testing [2]. Its traceability to USP/EP standards, offered by multiple suppliers, supports the identification and quantification of benazeprilat as a known degradation product (EP Impurity C) during stability studies and batch release testing [2].

Drug-Drug Interaction and Metabolic Pathway Elucidation Studies

When investigating metabolic drug-drug interactions or Phase II glucuronidation pathways involving benazeprilat, Benazeprilat-d5 provides a stable isotopic tracer that can be distinguished from both the unlabeled analyte and its endogenous metabolites by HRAM mass spectrometry. The deuterium label on the phenyl ring remains intact through Phase I and Phase II biotransformations, enabling accurate tracking of benazeprilat disposition without interference from co-administered drugs or their metabolites, which is not feasible with structural analogue internal standards [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benazeprilat-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.